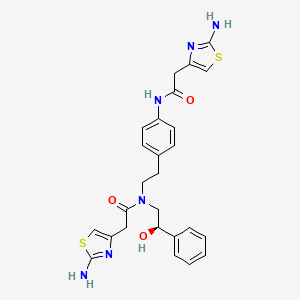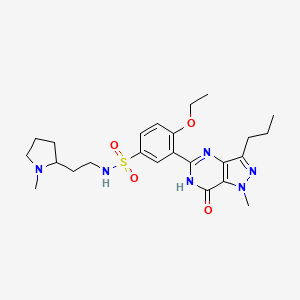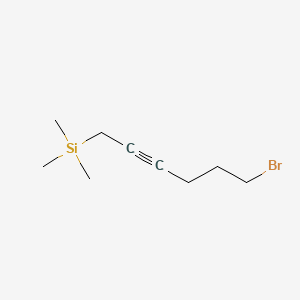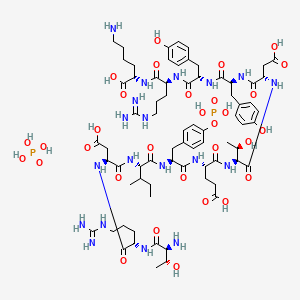
Protein tyrosine phosphatase substrate (monophosphorylated)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein tyrosine phosphatases (PTPs) are a group of enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins . They play a critical role in regulating cell signaling by selectively dephosphorylating their substrates . PTPs are key regulatory components in signal transduction pathways and cell cycle control, and are important in the control of cell growth, proliferation, differentiation, transformation, and synaptic plasticity .
Synthesis Analysis
Protein tyrosine phosphorylation and dephosphorylation are key regulatory mechanisms in eukaryotes. These processes are catalyzed by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), respectively . The combinatorial action of both PTKs and PTPs is essential for properly maintaining cellular functions . PTPs depend on specific invariant residues that enable binding to tyrosine-phosphorylated substrates and aid catalytic activity .Molecular Structure Analysis
The classical PTPs have a signature catalytic PTP domain containing a phosphate-binding loop (p-loop) with a conserved C (X) 5 R motif, as well as a spatially adjacent WPD loop, named after its invariant tryptophan-proline-aspartate sequence . Our laboratory has released 22 human high-resolution crystal structures which, together with prior structural knowledge, results in an excellent structural coverage of the classical PTP family .Chemical Reactions Analysis
The reaction mechanism catalyzed by the PTPs involves the removal of a phosphate group attached to a tyrosine residue, using a cysteinyl-phosphate enzyme intermediate . This process is a rapidly reversible posttranslational modification, controlled by the opposing activities of protein kinases and protein phosphatases .Physical And Chemical Properties Analysis
PTPs are a group of enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins . They are key regulatory components in signal transduction pathways and cell cycle control . They are highly specific and tightly regulated, both in space and time .Safety And Hazards
Zukünftige Richtungen
PTPs are recognized as a major negative regulator of numerous signaling cascades of metabolic and/or oncogenic relevance such as the insulin or epidermal growth factor (EGF) pathways . They have potential as novel drug targets, and there are current challenges and possible solutions to developing therapeutics based on these enzymes . Identifying the substrates for the PTPs will provide critical insight into the function of physiological and pathophysiological signal transduction .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H108N19O27P.H3O4P/c1-5-35(2)57(90-66(109)52(34-55(100)101)87-60(103)45(12-9-29-80-72(77)78)83-67(110)56(74)36(3)92)68(111)88-50(32-40-17-23-43(24-18-40)118-119(115,116)117)63(106)82-46(25-26-53(96)97)61(104)91-58(37(4)93)69(112)89-51(33-54(98)99)65(108)86-49(31-39-15-21-42(95)22-16-39)64(107)85-48(30-38-13-19-41(94)20-14-38)62(105)81-44(11-8-28-79-71(75)76)59(102)84-47(70(113)114)10-6-7-27-73;1-5(2,3)4/h13-24,35-37,44-52,56-58,92-95H,5-12,25-34,73-74H2,1-4H3,(H,81,105)(H,82,106)(H,83,110)(H,84,102)(H,85,107)(H,86,108)(H,87,103)(H,88,111)(H,89,112)(H,90,109)(H,91,104)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H4,75,76,79)(H4,77,78,80)(H2,115,116,117);(H3,1,2,3,4)/t35?,36-,37-,44+,45+,46+,47+,48+,49+,50+,51+,52+,56+,57+,58+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYIOFRKKCTURL-HNTVXUCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H111N19O31P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1800.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)

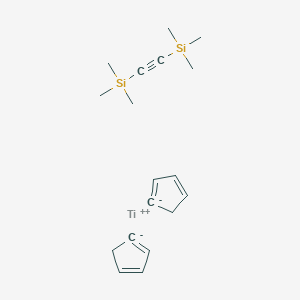
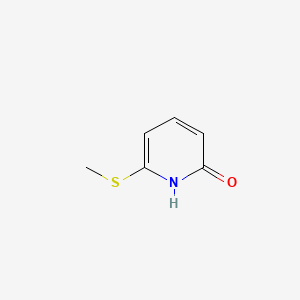
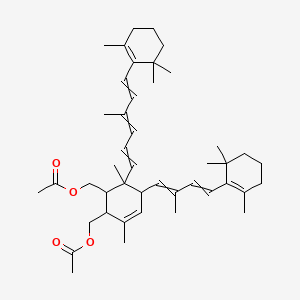
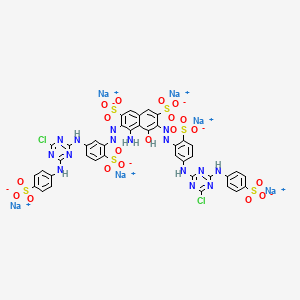
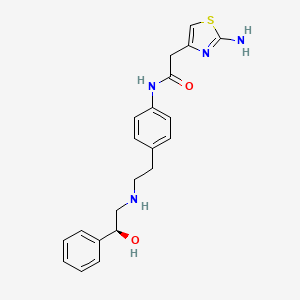
![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)

